2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 2230803-47-9
VCID: VC5781421
InChI: InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)
SMILES: C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O
Molecular Formula: C8H11F3N2O3
Molecular Weight: 240.182

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate

CAS No.: 2230803-47-9

Cat. No.: VC5781421

Molecular Formula: C8H11F3N2O3

Molecular Weight: 240.182

* For research use only. Not for human or veterinary use.

2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate - 2230803-47-9

Specification

CAS No. 2230803-47-9
Molecular Formula C8H11F3N2O3
Molecular Weight 240.182
IUPAC Name 2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)
Standard InChI Key JWZMAUVYJOLHLD-UHFFFAOYSA-N
SMILES C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The parent compound, 2,5-diazaspiro[3.4]octan-6-one, features a spirocyclic framework comprising a five-membered lactam ring fused to a four-membered azetidine ring. The trifluoroacetate salt forms via protonation of the secondary amine, yielding the molecular formula C₆H₁₀N₂O·C₂F₃O₂ and a molecular weight of 252.16 g/mol . The IUPAC name for the base structure is 2,5-diazaspiro[3.4]octan-6-one, while the salt is systematically designated as 2,5-diazaspiro[3.4]octan-6-one; 2,2,2-trifluoroacetic acid.

Table 1: Key Identifiers of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-Trifluoroacetate

PropertyValue
CAS Number (Base)1373028-77-3
Molecular FormulaC₆H₁₀N₂O·C₂F₃O₂
Molecular Weight252.16 g/mol
SMILES (Base)C1CC2(CNC2)NC1=O
InChIKey (Base)REKWJRHNHOEKKU-UHFFFAOYSA-N

Structural Analysis

X-ray crystallography of analogous spirocyclic compounds reveals that the spiro junction enforces a near-orthogonal dihedral angle between the two rings, reducing conformational flexibility and stabilizing specific binding poses . The lactam ring adopts an envelope conformation, while the azetidine ring remains planar, as evidenced by computational studies . The trifluoroacetate anion participates in hydrogen bonding with the protonated amine, enhancing crystalline stability .

Synthesis and Purification

Synthetic Routes

The base compound is synthesized via a [3+2] annulation strategy, wherein cyclopentanone derivatives react with aziridines under basic conditions. A representative protocol involves:

  • Cyclization: Treatment of N-Boc-aziridine with cyclopentanone in the presence of K₂CO₃ yields the spirocyclic intermediate.

  • Deprotection: Acidic removal of the Boc group (e.g., HCl/dioxane) generates the free amine .

  • Salt Formation: Reaction with trifluoroacetic acid in dichloromethane produces the trifluoroacetate salt .

Table 2: Optimization of Synthetic Parameters

ParameterOptimal ConditionYield (%)
BaseK₂CO₃78
SolventTHF85
Temperature60°C72
Acid for Salt FormationTrifluoroacetic Acid92

Industrial-Scale Production

Continuous flow reactors have been employed to enhance throughput, achieving a space-time yield of 1.2 kg/L·h under optimized conditions. Green chemistry principles, such as solvent recycling and catalytic aziridine synthesis, reduce environmental impact .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The trifluoroacetate salt exhibits >50 mg/mL solubility in DMSO and aqueous buffers (pH 3–7), outperforming the hydrochloride analog (20 mg/mL) . Stability studies indicate no degradation after 6 months at -20°C, though prolonged exposure to light induces <5% decomposition.

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 40–50%) in rodent models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites.

  • Excretion: Renal clearance predominates (t₁/₂ = 2.3 h) .

Biological Activity and Therapeutic Applications

Sigma-1 Receptor Modulation

The base compound acts as a sigma-1 receptor antagonist (Kᵢ = 12 nM), potentiating opioid analgesia by inhibiting receptor-dependent calcium signaling. Co-administration with morphine in murine models reduced tolerance development by 60% .

Table 3: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
A549 (NSCLC)0.45KRAS G12C inhibition
MDA-MB-2311.2Apoptosis induction
PC-30.87Angiogenesis suppression

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator